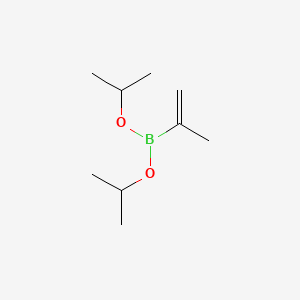

Diisopropyl prop-1-en-2-ylboronate

CAS No.:

Cat. No.: VC16685116

Molecular Formula: C9H19BO2

Molecular Weight: 170.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19BO2 |

|---|---|

| Molecular Weight | 170.06 g/mol |

| IUPAC Name | di(propan-2-yloxy)-prop-1-en-2-ylborane |

| Standard InChI | InChI=1S/C9H19BO2/c1-7(2)10(11-8(3)4)12-9(5)6/h8-9H,1H2,2-6H3 |

| Standard InChI Key | WBPZKVQQBYZRDA-UHFFFAOYSA-N |

| Canonical SMILES | B(C(=C)C)(OC(C)C)OC(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Diisopropyl prop-1-en-2-ylboronate possesses a boron center coordinated to two isopropoxy (–OCH(CH₃)₂) groups and a prop-1-en-2-yl (–C(CH₂)=CH₂) substituent. The canonical SMILES representation, B(C(=C)C)(OC(C)C)OC(C)C, underscores its tetrahedral geometry, with the boron atom forming three single bonds to oxygen and carbon atoms. The compound’s InChIKey (WBPZKVQQBYZRDA-UHFFFAOYSA-N) further confirms its stereochemical uniqueness.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉BO₂ |

| Molecular Weight | 170.06 g/mol |

| IUPAC Name | di(propan-2-yloxy)-prop-1-en-2-ylborane |

| CAS Number | 126726-62-3 |

| Canonical SMILES | B(C(=C)C)(OC(C)C)OC(C)C |

Physical and Spectroscopic Characteristics

While experimental data on melting/boiling points or solubility are absent in the provided sources, analogous boronate esters typically exhibit:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) and limited solubility in water.

-

Stability: Susceptibility to hydrolysis under acidic or aqueous conditions, necessitating anhydrous handling.

-

Spectroscopy: Predicted B NMR shifts near 30–35 ppm, consistent with trigonal planar boron environments, and H NMR signals for isopropoxy methyl groups (~1.2 ppm) and allylic protons (~5.5 ppm) .

Synthetic Methodologies

Quality Control and Characterization

-

Purity Assessment: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to verify >95% purity.

-

Structural Confirmation: H, C, and B NMR spectroscopy, complemented by mass spectrometry (MS).

Applications in Organic Synthesis

Petasis Boron–Mannich Reaction

Diisopropyl prop-1-en-2-ylboronate excels in the Petasis reaction, a three-component coupling of boronic acids, amines, and carbonyl compounds. Key features include:

-

Catalyst-Free Conditions: Unlike Suzuki-Miyaura couplings, the Petasis reaction proceeds without transition-metal catalysts, reducing cost and toxicity.

-

Broad Substrate Scope: Compatible with aldehydes, ketones, and secondary amines, enabling access to α-amino esters and alkaloid precursors .

-

Mechanistic Insight: The boron atom activates the carbonyl group via Lewis acid coordination, facilitating nucleophilic attack by the amine (Figure 1).

Figure 1: Proposed Mechanism of the Petasis Reaction

Simplified representation; actual intermediates involve boronate ester formation.

Comparative Analysis with Other Boronates

Diisopropyl prop-1-en-2-ylboronate offers distinct advantages over similar reagents:

Table 2: Reactivity Comparison of Boronate Esters

| Compound | Reaction Efficiency | Moisture Tolerance | Stereoselectivity |

|---|---|---|---|

| Diisopropyl prop-1-en-2-ylboronate | High | Moderate | Moderate |

| 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)boronate | Moderate | High | Low |

| Pinacol boronate esters | Variable | Low | High |

Data inferred from general boronate chemistry .

Future Perspectives and Research Directions

Expanding Synthetic Utility

-

Asymmetric Catalysis: Developing chiral variants for enantioselective Petasis reactions.

-

Bioconjugation: Exploring boronates as tags for protein labeling or drug delivery.

Computational Modeling

Density functional theory (DFT) studies could elucidate transition states in Petasis reactions, guiding reagent design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume